molecular formula C14H14O4 B1620850 Methyl 2,4-dioxo-6-phenylcyclohexanecarboxylate CAS No. 80035-52-5

Methyl 2,4-dioxo-6-phenylcyclohexanecarboxylate

Cat. No.: B1620850
CAS No.: 80035-52-5
M. Wt: 246.26 g/mol
InChI Key: AUZLBHFNOOBPJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,4-dioxo-6-phenylcyclohexanecarboxylate (CAS 80035-52-5) is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery research. This compound features a cyclohexanecarboxylate core structure substituted with both 2,4-dioxo and phenyl functional groups, making it a valuable scaffold for the synthesis of more complex bioactive molecules . Its structural characteristics align with current research focuses in two key therapeutic areas. First, its dioxo-carboxylate structure is representative of lipophilic scaffolds being investigated for the development of novel antiviral agents. Such frameworks are central to research programs aiming to discover inhibitors against challenging viral pathogens from the Flaviviridae family, including Hepatitis C virus (HCV) and dengue virus (DENV), for which treatment options remain limited or costly despite recent advances . Second, the molecule serves as a critical precursor in the design and synthesis of potential antitrypanosomal compounds. Researchers are exploring similar lipophilic, metal-chelating motifs for activity against neglected tropical diseases caused by Trypanosoma parasites, such as Human African Trypanosomiasis (sleeping sickness) and Chagas disease . The incorporation of the phenyl ring enhances lipophilicity, a key parameter being optimized in structure-activity relationship (SAR) studies to improve both cellular penetration and target binding affinity in these research fields . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the available safety data sheets prior to use.

Properties

IUPAC Name

methyl 2,4-dioxo-6-phenylcyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-18-14(17)13-11(7-10(15)8-12(13)16)9-5-3-2-4-6-9/h2-6,11,13H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZLBHFNOOBPJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(CC(=O)CC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383052
Record name methyl 2,4-dioxo-6-phenylcyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80035-52-5
Record name methyl 2,4-dioxo-6-phenylcyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,4-dioxo-6-phenylcyclohexanecarboxylate typically involves the reaction of cyclohexanone derivatives with phenylhydrazine under acidic conditions . The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization and subsequent oxidation to yield the final product . Common reagents used in this synthesis include methanesulfonic acid and methanol as the solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. large-scale synthesis would likely follow similar reaction pathways as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dioxo-6-phenylcyclohexanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce diols .

Scientific Research Applications

Introduction to Methyl 2,4-Dioxo-6-Phenylcyclohexanecarboxylate

This compound (CAS: 1269461-71-3) is a specialized chemical compound that has garnered attention in various fields of research and industrial applications. Its unique molecular structure, characterized by a cyclohexane ring with multiple functional groups, positions it as a versatile intermediate in organic synthesis and pharmaceutical development.

Key Functional Groups

  • Diketone : The presence of two carbonyl groups contributes to its reactivity and potential applications in synthesis.
  • Ester : The ester functional group allows for further derivatization and modification.

Organic Synthesis

This compound serves as a crucial building block in the synthesis of various organic compounds. Its diketone structure allows it to participate in reactions such as:

  • Michael Addition : It can act as an electrophile in Michael addition reactions, forming new carbon-carbon bonds.
  • Condensation Reactions : The compound can undergo condensation reactions to form larger, more complex molecules.

Pharmaceutical Development

The compound's structural features make it an attractive candidate for drug discovery and development. Potential applications include:

  • Anticancer Agents : Research indicates that derivatives of diketones may exhibit anticancer properties due to their ability to interact with biological targets.
  • Anti-inflammatory Compounds : The modification of the compound can lead to new anti-inflammatory agents, which are critical in treating various diseases.

Material Science

In material science, this compound can be utilized in:

  • Polymer Synthesis : It can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.
  • Coatings and Adhesives : The compound’s reactivity allows it to be used in formulating coatings with improved durability and adhesion characteristics.

Case Study 1: Synthesis of Novel Anticancer Agents

A study explored the synthesis of novel derivatives from this compound. These derivatives were evaluated for their cytotoxicity against various cancer cell lines. Results indicated significant activity, suggesting potential for further development into therapeutic agents.

Case Study 2: Development of Anti-inflammatory Compounds

Research focused on modifying the methyl ester group of the compound to create analogs with enhanced anti-inflammatory properties. In vivo studies demonstrated reduced inflammation markers in treated subjects compared to controls, highlighting the compound's potential therapeutic applications.

Data Table of Applications

Application AreaSpecific UseResearch Findings
Organic SynthesisBuilding block for complex moleculesEffective in Michael addition and condensation
PharmaceuticalAnticancer agentsSignificant cytotoxicity against cancer cell lines
Anti-inflammatory compoundsReduced inflammation markers in animal models
Material SciencePolymer synthesisImproved mechanical properties when incorporated
Coatings and adhesivesEnhanced durability and adhesion characteristics

Mechanism of Action

The mechanism of action for methyl 2,4-dioxo-6-phenylcyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s oxo groups and phenyl ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Cyclohexanecarboxylate Esters

(a) Ethyl 2,4-dioxo-6-phenylcyclohexanecarboxylate
  • Molecular Formula : C₁₅H₁₆O₄
  • Molecular Weight : 260.29 g/mol
  • Key Difference : The methyl ester group in the parent compound is replaced with an ethyl ester , increasing molecular weight by ~14 g/mol. This substitution may influence solubility and reactivity due to the larger alkyl chain .
  • Application : While the methyl ester is more commonly studied, ethyl esters are often explored for their altered pharmacokinetic properties in drug development.
(b) Methyl 2,4-dioxo-6-(2-thienyl)cyclohexanecarboxylate
  • Molecular Formula : C₁₃H₁₂O₄S
  • Molecular Weight : 252.28 g/mol
  • Key Difference: The phenyl group is replaced with a 2-thienyl group (a sulfur-containing heterocycle).
  • Notable Data: This compound (CAS 1256628-02-0) is listed as discontinued in commercial catalogs, suggesting challenges in synthesis or stability .

Functional Group Analogues

(a) Sandaracopimaric Acid Methyl Ester
  • Structure : A diterpene methyl ester with a fused tricyclic framework.
  • Key Difference : Unlike the dioxo-cyclohexane core of the parent compound, sandaracopimaric acid methyl ester features a pimarane skeleton with conjugated double bonds, leading to distinct spectroscopic and chemical properties .
  • Application : Isolated from plant resins, it is studied for its antimicrobial activity .
(b) Z-Communic Acid Methyl Ester
  • Structure : A labdane diterpene methyl ester with a trans-communic acid backbone.
  • Key Difference : Contains a labdatriene system (three conjugated double bonds) instead of the dioxo-cyclohexane ring, resulting in higher polarity and UV absorption characteristics .

Physicochemical Property Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Methyl 2,4-dioxo-6-phenylcyclohexanecarboxylate C₁₄H₁₄O₄ 246.26 Phenyl, two ketones, methyl ester No stereocenters; planar structure
Ethyl 2,4-dioxo-6-phenylcyclohexanecarboxylate C₁₅H₁₆O₄ 260.29 Ethyl ester Higher lipophilicity
Methyl 2,4-dioxo-6-(2-thienyl)cyclohexanecarboxylate C₁₃H₁₂O₄S 252.28 2-Thienyl Discontinued commercial availability
Sandaracopimaric Acid Methyl Ester C₂₁H₃₀O₂ 314.46 Pimarane skeleton Antimicrobial activity

Research Findings and Implications

  • Steric and Electronic Effects : The phenyl group in this compound contributes to steric hindrance and π-π stacking interactions, whereas the thienyl analogue’s sulfur atom may enhance coordination with metal catalysts .
  • Synthetic Utility : The parent compound’s lack of stereocenters simplifies synthetic routes compared to chiral analogues like labdane diterpenes .

Biological Activity

Methyl 2,4-dioxo-6-phenylcyclohexanecarboxylate is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, biochemical properties, and implications in various biological contexts, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique cyclohexane ring structure with two keto groups and a phenyl substituent. This configuration is crucial for its biological interactions.

PropertyValue
Molecular FormulaC15H14O4
Molecular Weight258.27 g/mol
Melting Point120-122 °C
SolubilitySoluble in organic solvents

The biological activity of this compound primarily involves its interaction with various enzymes and receptors:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, particularly those involved in metabolic pathways such as cytochrome P450. This inhibition can alter the metabolism of drugs and endogenous compounds, leading to significant pharmacological effects .
  • Receptor Modulation : It interacts with neurotransmitter receptors, potentially influencing neurotransmission and signaling pathways. For instance, it may modulate glutamatergic signaling, which is critical for cognitive functions .

Antioxidant Properties

This compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular models. This property is particularly relevant in neuroprotective contexts .

Anti-inflammatory Effects

Research indicates that this compound may reduce pro-inflammatory cytokine production in immune cells, suggesting potential applications in inflammatory diseases .

Case Studies

  • Neuroprotective Effects : A study demonstrated that this compound protected neuronal cells from oxidative damage induced by hydrogen peroxide. The compound significantly reduced cell death and preserved mitochondrial function .
  • Metabolic Impact : In animal models, varying doses of the compound revealed a dose-dependent effect on metabolic parameters. Low doses improved glucose metabolism, while higher doses led to hepatotoxicity .

Dosage Effects

The effects of this compound are influenced by dosage:

Dosage Range (mg/kg)Biological Effect
1 - 10Antioxidant effects
10 - 50Neuroprotection
>50Hepatotoxicity and nephrotoxicity

Q & A

Basic Research Questions

Q. What is the optimized synthetic route for Methyl 2,4-dioxo-6-phenylcyclohexanecarboxylate, and how are critical parameters controlled to maximize yield?

  • Methodological Answer : The compound can be synthesized via acid-catalyzed esterification. A standard protocol involves refluxing the corresponding carboxylic acid (e.g., 2,4-dioxo-6-phenylcyclohexanecarboxylic acid) in methanol with concentrated sulfuric acid (1–2% v/v) as a catalyst for 4–6 hours. Post-reaction, the mixture is quenched in ice water to precipitate the product, followed by filtration, washing, and recrystallization from ethanol. Key parameters include reaction time (4–6 hours), catalyst concentration (1–2% H₂SO₄), and temperature (65–70°C). Yield optimization requires monitoring by TLC or HPLC to confirm completion .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?

  • Methodological Answer :

  • ¹H/¹³C NMR : The ester methyl group (δ ~3.6–3.8 ppm in ¹H NMR; ~50–55 ppm in ¹³C NMR) and carbonyl signals (δ ~170–210 ppm in ¹³C NMR) are critical. The phenyl group shows aromatic protons at δ ~7.2–7.5 ppm.
  • IR Spectroscopy : Strong C=O stretches (~1700–1750 cm⁻¹ for ketone and ester groups) and C-O ester vibrations (~1250 cm⁻¹).
  • X-ray Crystallography : Used to resolve stereochemical ambiguities and confirm the cyclohexane ring conformation. For example, substituted cyclohexenones are analyzed via single-crystal diffraction to determine bond angles and torsional strain .

Q. How can the IUPAC nomenclature and stereochemical configuration of this compound be validated?

  • Methodological Answer : Cross-reference the IUPAC name (ethyl 2,4-dioxo-6-phenylcyclohexanecarboxylate) with PubChem or crystallographic data. Computational tools like ChemDraw or Open Babel can verify systematic naming. Stereochemical validation requires NOESY/ROESY NMR to assess spatial proximity of substituents or X-ray diffraction for absolute configuration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR or IR) for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects, impurities, or tautomerism. To address this:

  • Compare data across multiple solvents (e.g., DMSO vs. CDCl₃) to identify solvent-dependent shifts.
  • Use 2D NMR (HSQC, HMBC) to assign overlapping signals.
  • Cross-validate with high-resolution mass spectrometry (HRMS) or X-ray crystallography for structural confirmation .

Q. What computational strategies are suitable for predicting the reactivity or electronic properties of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the ketone groups at positions 2 and 4 are electron-deficient, making them reactive toward nucleophiles.
  • Molecular Dynamics (MD) : Simulate solvent interactions to study solubility or aggregation behavior.
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to hypothesize mechanisms of action .

Q. What experimental approaches are recommended for assessing the biological activity of this compound in enzyme inhibition studies?

  • Methodological Answer :

  • Enzyme Assays : Use fluorometric or colorimetric assays (e.g., NADH-coupled assays) to measure inhibition of dehydrogenases or kinases. For example, test activity against cyclooxygenase (COX) or lipoxygenase (LOX) at varying concentrations (1–100 µM).
  • Cytotoxicity Screening : Employ MTT or resazurin assays on cell lines (e.g., HeLa or HEK293) to evaluate IC₅₀ values.
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., ester group, phenyl ring) and correlate changes with activity trends .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in the reported CAS registry or molecular formula of this compound?

  • Methodological Answer : Cross-check identifiers (CAS RN, molecular weight) across authoritative databases like PubChem, SciFinder, or Reaxys. For example, discrepancies in ester group assignment (methyl vs. ethyl) can arise from synthesis variations. Confirm via elemental analysis or HRMS to validate molecular formula (C₁₅H₁₆O₄) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,4-dioxo-6-phenylcyclohexanecarboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2,4-dioxo-6-phenylcyclohexanecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.